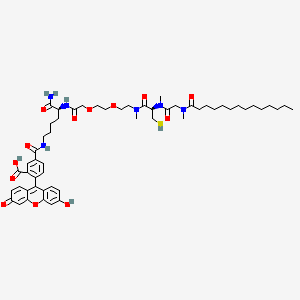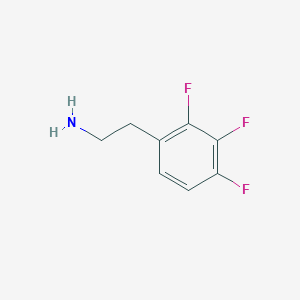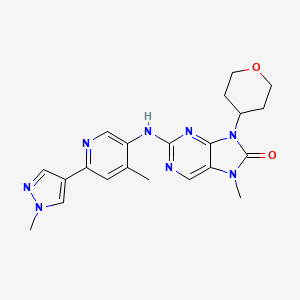
DNA-PK-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA-PK-IN-12 is a chemical compound known for its role as an inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibitors like this compound are of significant interest in scientific research, particularly in the fields of cancer therapy and genomic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-12 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through nucleophilic substitution reactions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
DNA-PK-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Applications De Recherche Scientifique
DNA-PK-IN-12 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of DNA-PK in genomic stability.
Biology: Employed in cellular studies to investigate the effects of DNA-PK inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents like radiation and chemotherapy.
Industry: Utilized in the development of novel pharmaceuticals targeting DNA repair pathways
Mécanisme D'action
DNA-PK-IN-12 exerts its effects by binding to the catalytic subunit of DNA-PK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, leading to impaired DNA repair and increased sensitivity to DNA damage. The molecular targets of this compound include the Ku70/80 heterodimer and the catalytic subunit DNA-PKcs .
Comparaison Avec Des Composés Similaires
Similar Compounds
AZD7648: Another DNA-PK inhibitor with a similar mechanism of action, used in cancer therapy.
NU7441: A potent DNA-PK inhibitor known for its use in combination with radiation therapy.
Vanillin Derivatives: Structurally related compounds that also inhibit DNA-PK activity .
Uniqueness
DNA-PK-IN-12 is unique due to its specific binding affinity and selectivity for DNA-PK. Its chemical structure allows for effective inhibition of DNA-PK activity, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound may offer distinct advantages in terms of potency and specificity .
Propriétés
Formule moléculaire |
C21H24N8O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
7-methyl-2-[[4-methyl-6-(1-methylpyrazol-4-yl)pyridin-3-yl]amino]-9-(oxan-4-yl)purin-8-one |
InChI |
InChI=1S/C21H24N8O2/c1-13-8-16(14-9-24-27(2)12-14)22-10-17(13)25-20-23-11-18-19(26-20)29(21(30)28(18)3)15-4-6-31-7-5-15/h8-12,15H,4-7H2,1-3H3,(H,23,25,26) |
Clé InChI |
GDKSDPBBGUPQCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4)C5=CN(N=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


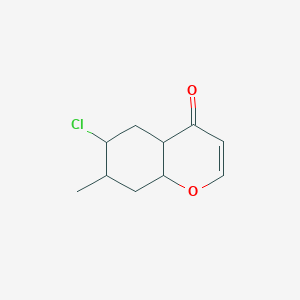

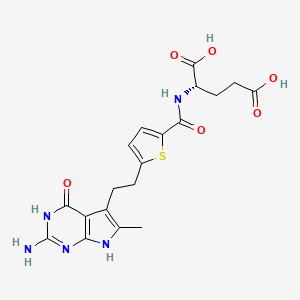
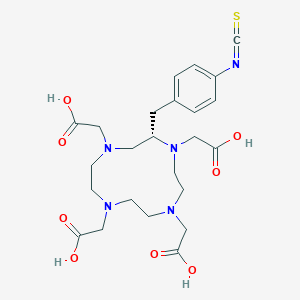
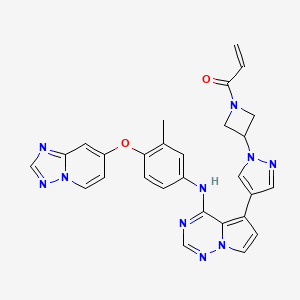
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)

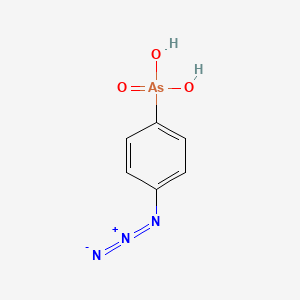

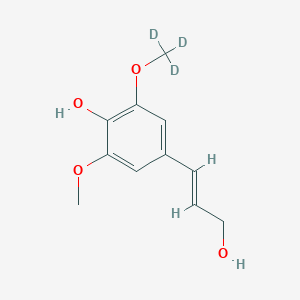
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
